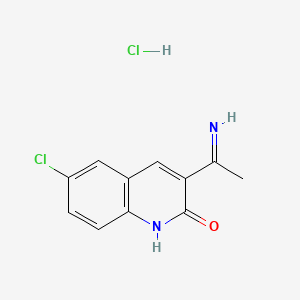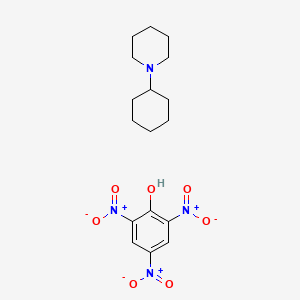
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is an organic compound with the molecular formula C15H13NO5 and a molecular mass of 287.27 g/mol . This compound is characterized by the presence of a benzene ring, a nitro group, and a phenylmethoxy group attached to the acetic acid moiety. It is a derivative of benzeneacetic acid and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- typically involves the nitration of benzeneacetic acid derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The phenylmethoxy group can be introduced through etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and controlled reaction environments is common in industrial settings to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylmethoxy group may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simpler derivative with a phenyl group attached to the acetic acid moiety.
2-Nitrophenylacetic acid: Contains a nitro group on the benzene ring and is used in organic synthesis and as an herbicide.
4-Nitrophenylacetic acid: Similar to 2-nitrophenylacetic acid but with the nitro group in the para position.
Uniqueness
Benzeneacetic acid, 2-nitro-6-(phenylmethoxy)- is unique due to the presence of both the nitro and phenylmethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
20876-32-8 |
|---|---|
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-(2-nitro-6-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-15(18)9-12-13(16(19)20)7-4-8-14(12)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) |
InChI-Schlüssel |
QFWAGNHVKQLZQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


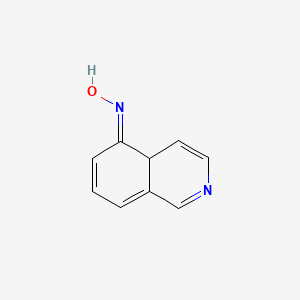
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
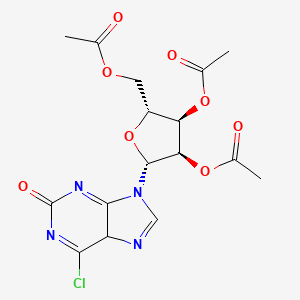



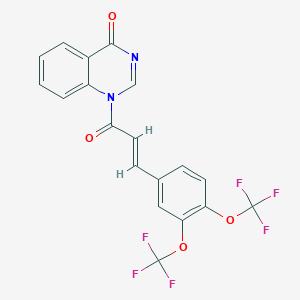

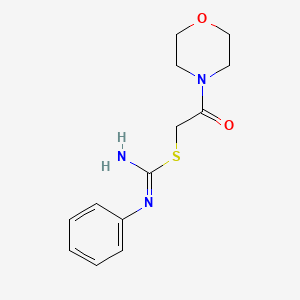
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)


